![molecular formula C10H14Cl2N2O B12317179 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride CAS No. 1093268-35-9](/img/structure/B12317179.png)

2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

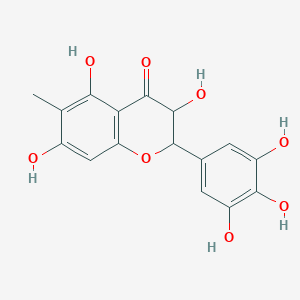

2-クロロ-N-[4-(ジメチルアミノ)フェニル]アセトアミド塩酸塩は、分子式がC10H14Cl2N2Oの化学化合物です。 有機合成や医薬品化学など、さまざまな分野で応用されていることが知られています .

製造方法

合成経路と反応条件

2-クロロ-N-[4-(ジメチルアミノ)フェニル]アセトアミド塩酸塩の合成は、通常、トリエチルアミンなどの塩基の存在下で、4-(ジメチルアミノ)ベンジルアミンとクロロアセチルクロリドを反応させることから始まります。 反応は、反応の発熱性を制御するために、ジクロロメタンなどの有機溶媒中で低温で行われます .

工業生産方法

工業的な設定では、この化合物の製造は、同様の合成経路を使用しますが、より大規模に行う場合もあります。 連続フロー反応器や自動システムを使用すると、生産プロセスの効率と収率を向上させることができます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride typically involves the reaction of 4-(dimethylamino)benzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

化学反応の分析

反応の種類

2-クロロ-N-[4-(ジメチルアミノ)フェニル]アセトアミド塩酸塩は、以下を含むさまざまな化学反応を起こします。

置換反応: 塩素原子は他の求核剤によって置換され得ます。

酸化および還元反応: この化合物は、対応するN-オキシドを形成する酸化またはアミンを形成する還元を起こすことができます.

一般的な試薬と条件

置換反応: 一般的な試薬には、水性または有機溶媒中の水酸化ナトリウムまたは炭酸カリウムが含まれます。

酸化反応: 過酸化水素やm-クロロ過安息香酸などの試薬が使用されます。

生成される主要な生成物

これらの反応から生成される主な生成物には、置換アミド、N-オキシド、および還元アミンが含まれます .

科学研究への応用

2-クロロ-N-[4-(ジメチルアミノ)フェニル]アセトアミド塩酸塩は、科学研究でいくつかの用途があります。

化学: さまざまな有機化合物の合成における中間体として使用されます。

生物学: 抗菌作用や抗がん作用など、潜在的な生物活性が研究されています。

医学: 薬物開発や薬理学的薬剤としての潜在的な用途が検討されています。

科学的研究の応用

2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development and as a pharmacological agent.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

2-クロロ-N-[4-(ジメチルアミノ)フェニル]アセトアミド塩酸塩の作用機序は、特定の分子標的との相互作用に関与しています。この化合物は、特定の酵素や受容体を阻害し、生物学的効果をもたらす可能性があります。 正確な経路と標的は、特定の用途や状況によって異なる場合があります .

類似化合物の比較

類似化合物

- 2-クロロ-N,N-ジメチルエチルアミン塩酸塩

- 2-クロロ-N,N-ジメチルプロピルアミン塩酸塩

- 2-クロロ-N-({4-[(ジメチルアミノ)メチル]フェニル}メチル)アセトアミド塩酸塩

独自性

2-クロロ-N-[4-(ジメチルアミノ)フェニル]アセトアミド塩酸塩は、その特定の構造的特徴と反応性のために独特です。 ジメチルアミノ基とクロロアセトアミド部分は、さまざまな合成および研究用途で価値のある、独特の化学的性質を付与します .

類似化合物との比較

Similar Compounds

- 2-chloro-N,N-dimethylethylamine hydrochloride

- 2-chloro-N,N-dimethylpropylamine hydrochloride

- 2-chloro-N-({4-[(dimethylamino)methyl]phenyl}methyl)acetamide hydrochloride

Uniqueness

2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride is unique due to its specific structural features and reactivity. Its dimethylamino group and chloroacetamide moiety confer distinct chemical properties, making it valuable in various synthetic and research applications .

特性

IUPAC Name |

2-chloro-N-[4-(dimethylamino)phenyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O.ClH/c1-13(2)9-5-3-8(4-6-9)12-10(14)7-11;/h3-6H,7H2,1-2H3,(H,12,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSLSBBUGOVQSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589644 |

Source

|

| Record name | 2-Chloro-N-[4-(dimethylamino)phenyl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38426-10-7 |

Source

|

| Record name | 2-Chloro-N-[4-(dimethylamino)phenyl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-carboxyethyl)-4,9,10-trimethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carboxylic acid](/img/structure/B12317096.png)

![3-[12-(3-Hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methylhept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid](/img/structure/B12317126.png)

![3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12317148.png)

![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12317158.png)

![4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid](/img/structure/B12317162.png)

![5,6,9,13,17,23,24,27,31,35-Decamethyl-10,28-dioctyl-2,20-diazanonacyclo[19.15.0.03,19.05,17.06,14.09,13.023,35.024,32.027,31]hexatriaconta-1(21),2,19-triene](/img/structure/B12317170.png)